molecular formula C29H39NO5 B1251022 (1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

Cat. No.: B1251022
M. Wt: 481.6 g/mol
InChI Key: RNNGFZNWONBXEI-JHPOJCJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a marine alkaloid isolated from soft corals of the genus Zoanthus. This compound has garnered significant attention due to its unique chemical structure and promising biological activities, particularly its potential as an anti-osteoporotic agent . This compound has been shown to suppress the loss of bone weight and strength in mice, making it a candidate for osteoporosis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of norzoanthamine is a complex process due to its densely functionalized and stereochemically rich heptacyclic framework. Key steps in the synthesis include:

Industrial Production Methods: Due to the complexity of its structure, norzoanthamine is not yet produced on an industrial scale. The synthetic routes developed in laboratories are intricate and involve multiple steps, making large-scale production challenging .

Chemical Reactions Analysis

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in norzoanthamine, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones, to alcohols.

    Substitution: Substitution reactions can introduce new functional groups into the norzoanthamine molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of norzoanthamine, which may exhibit different biological activities .

Scientific Research Applications

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione has a wide range of scientific research applications:

Comparison with Similar Compounds

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione belongs to the zoanthamine family of alkaloids, which includes compounds such as:

  • Zoanthamine
  • Oxyzoanthamine
  • Norzoanthaminone
  • Cyclozoanthamine
  • Epinorzoanthamine

Uniqueness: this compound is unique due to its potent anti-osteoporotic activity and its ability to inhibit interleukin-6 production . While other zoanthamine alkaloids also exhibit biological activities, norzoanthamine’s specific effects on bone resorption and collagen strengthening set it apart .

Properties

Molecular Formula

C29H39NO5

Molecular Weight

481.6 g/mol

IUPAC Name

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

InChI

InChI=1S/C29H39NO5/c1-16-9-20-19(21(31)10-16)11-22(32)24-25(20,3)15-29-27(5,26(24,4)13-23(33)35-29)6-7-28-12-17(2)8-18(34-28)14-30(28)29/h10,17-20,24H,6-9,11-15H2,1-5H3/t17-,18+,19-,20+,24-,25-,26-,27-,28-,29+/m0/s1

InChI Key

RNNGFZNWONBXEI-JHPOJCJNSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C

Synonyms

norzoanthamine
norzoanthamine hydrochloride

Origin of Product

United States

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